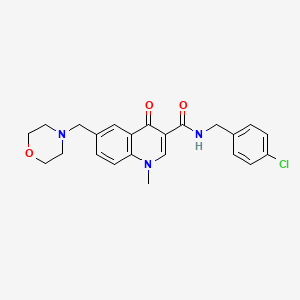

PNU-183792

Description

Properties

CAS No. |

282536-25-8 |

|---|---|

Molecular Formula |

C23H24ClN3O3 |

Molecular Weight |

425.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholin-4-ylmethyl)-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C23H24ClN3O3/c1-26-15-20(23(29)25-13-16-2-5-18(24)6-3-16)22(28)19-12-17(4-7-21(19)26)14-27-8-10-30-11-9-27/h2-7,12,15H,8-11,13-14H2,1H3,(H,25,29) |

InChI Key |

SXLQSQMKOYVAAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

PNU-183792: A Technical Guide to a Novel Non-Nucleoside Herpesvirus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-183792 is a potent, orally bioavailable non-nucleoside inhibitor of herpesvirus DNA polymerase. Belonging to the 4-oxo-dihydroquinoline class of compounds, it exhibits broad-spectrum activity against a range of human and animal herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). Its mechanism of action involves the specific, non-competitive inhibition of the viral DNA polymerase, effectively halting viral replication. Notably, this compound demonstrates efficacy against viral strains resistant to existing nucleoside analogue therapies. This technical guide provides a comprehensive overview of this compound, consolidating key preclinical data, outlining detailed experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Introduction

Herpesviruses are a family of DNA viruses responsible for a wide array of human diseases, ranging from common cold sores to life-threatening infections in immunocompromised individuals. The viral DNA polymerase is a cornerstone of herpesvirus replication and a primary target for antiviral drug development. While nucleoside analogues have been the mainstay of anti-herpesvirus therapy, their efficacy can be limited by the emergence of drug-resistant strains. This compound represents a significant advancement in the field as a non-nucleoside inhibitor with a distinct mechanism of action, offering a potential therapeutic alternative.

Mechanism of Action

This compound functions as a specific inhibitor of herpesvirus DNA polymerases.[1] Unlike nucleoside analogues, it does not require intracellular phosphorylation to become active. Instead, it binds to a site on the viral DNA polymerase that is distinct from the deoxynucleoside triphosphate (dNTP) binding site. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby preventing the elongation of the viral DNA chain. This allosteric inhibition is highly specific for viral polymerases, with minimal activity against human DNA polymerases, contributing to its favorable safety profile.[1]

The molecular basis of resistance to this compound has been identified as a specific amino acid substitution within a conserved domain of the viral DNA polymerase, highlighting the compound's precise target engagement.

Caption: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the in vitro activity and cytotoxicity of this compound against various herpesviruses.

Table 1: In Vitro Polymerase Inhibition (IC50 Values)

| Virus Target | IC50 (µM) | Reference |

| Human Cytomegalovirus (HCMV) | 0.69 | [1] |

| Varicella-Zoster Virus (VZV) | 0.37 | [1] |

| Herpes Simplex Virus (HSV) | 0.58 | [1] |

| Human DNA Polymerase α, γ, δ | >40 |

Table 2: In Vitro Antiviral Activity in Cell Culture (IC50 Values)

| Virus | Assay Type | IC50 (µM) | Reference |

| HCMV | Cytopathic Effect, Plaque Reduction, Virus Yield Reduction | 0.3 - 2.4 | |

| VZV | Plaque Reduction | 0.1 | |

| HSV | Plaque Reduction | 3 - 5 | |

| Simian Varicella Virus (SVV) | Cell Culture | 0.1 - 0.7 | |

| Murine Cytomegalovirus (MCMV) | Cell Culture | 0.1 - 0.7 | |

| Rat Cytomegalovirus (RCMV) | Cell Culture | 0.1 - 0.7 |

Table 3: Cytotoxicity Data (CC50 Value)

| Cell Lines | CC50 (µM) | Reference |

| Four different species of proliferating mammalian cells | >100 |

In Vivo Efficacy

This compound has demonstrated oral bioavailability and efficacy in a lethal murine cytomegalovirus (MCMV) infection model. These findings suggest its potential for systemic administration in treating herpesvirus infections.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of compounds like this compound. Specific parameters may need to be optimized based on the virus, cell line, and compound being tested.

Herpesvirus DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified herpesvirus DNA polymerase.

Materials:

-

Purified recombinant herpesvirus DNA polymerase

-

Activated DNA template (e.g., activated calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl, BSA)

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound.

-

In a microcentrifuge tube, combine the reaction buffer, activated DNA template, and dNTPs (including the radiolabeled dNTP).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the DNA onto glass fiber filters and wash with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Permissive cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV)

-

Herpesvirus stock of known titer

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or other test compounds

-

Overlay medium (e.g., culture medium with carboxymethylcellulose or agarose)

-

Crystal violet staining solution

Protocol:

-

Seed the permissive cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and add the overlay medium containing the various concentrations of the test compound.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

-

Fix the cells with a fixative (e.g., methanol or formalin).

-

Stain the cells with crystal violet solution and wash to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Caption: Plaque Reduction Assay Workflow.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Permissive cell line

-

Herpesvirus stock

-

Culture medium

-

This compound or other test compounds

Protocol:

-

Seed permissive cells in multi-well plates and grow to confluence.

-

Infect the cells with herpesvirus at a specific multiplicity of infection (MOI).

-

After viral adsorption, remove the inoculum and add culture medium containing serial dilutions of the test compound.

-

Incubate the plates for a full viral replication cycle (e.g., 48-72 hours).

-

Harvest the cells and supernatant, and lyse the cells (e.g., by freeze-thawing) to release intracellular virus.

-

Determine the titer of the produced virus from each concentration of the test compound by performing a plaque assay on fresh cell monolayers.

-

The IC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.

Conclusion

This compound is a promising non-nucleoside inhibitor of herpesvirus DNA polymerase with potent and broad-spectrum activity. Its distinct mechanism of action, oral bioavailability, and efficacy against resistant strains make it a valuable lead compound for the development of novel anti-herpesvirus therapies. The data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance the treatment of herpesvirus infections.

References

The Rise of 4-Oxo-Dihydroquinolines: A New Frontier in Antiviral Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents with diverse mechanisms of action. Among the promising scaffolds in medicinal chemistry, the 4-oxo-dihydroquinoline core has emerged as a privileged structure, demonstrating a broad spectrum of antiviral activities. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 4-oxo-dihydroquinoline derivatives as potent antiviral compounds. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antiviral therapies.

A Versatile Scaffold with Broad-Spectrum Antiviral Potential

The 4-oxo-dihydroquinoline framework, a bicyclic heterocyclic system, has proven to be a versatile template for the design of inhibitors against a range of viruses.[1][2] Initial discoveries highlighted their potent activity against herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV).[3][4] Subsequent research has expanded their known antiviral spectrum to include human immunodeficiency virus (HIV), influenza virus, bovine herpesvirus, and even plant viruses like the tobacco mosaic virus (TMV).[5]

The appeal of this chemical class lies in its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure presents multiple sites for functionalization, enabling the exploration of structure-activity relationships (SAR) to enhance antiviral efficacy and minimize cytotoxicity.

Quantitative Analysis of Antiviral Activity

The antiviral potency of 4-oxo-dihydroquinoline derivatives has been quantified using various in vitro assays. The following tables summarize the reported 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for representative compounds against different viruses.

Table 1: Antiviral Activity of 4-Oxo-Dihydroquinoline Derivatives against Herpesviruses

| Compound | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| PNU-183792 | HCMV | Plaque Reduction | 0.3 - 2.4 | >100 | >42 - >333 | |

| This compound | VZV | Plaque Reduction | 0.1 | >100 | >1000 | |

| This compound | HSV-1 | Plaque Reduction | 3 - 5 | >100 | >20 - >33 | |

| PHA-529311 | CMV | Not Specified | Greater than this compound | Not Specified | Not Specified | |

| PHA-570886 | CMV | Not Specified | Greater than this compound | Not Specified | Not Specified | |

| PHA-568561 | CMV | Not Specified | As effective as this compound | Not Specified | Not Specified | |

| Compound A | HSV-1 (ACV-sensitive) | Not Specified | 1.3 | Not Specified | Not Specified | |

| Compound A | HSV-1 (ACV-resistant) | Not Specified | 1.4 | Not Specified | Not Specified | |

| Compound A | HSV-2 | Not Specified | 1.1 | Not Specified | Not Specified | |

| Compound B | HSV-1 (ACV-sensitive) | Not Specified | 1.7 | Not Specified | Not Specified | |

| Compound B | HSV-1 (ACV-resistant) | Not Specified | 1.9 | Not Specified | Not Specified | |

| Compound B | HSV-2 | Not Specified | 1.6 | Not Specified | Not Specified | |

| 4h | BoHV-5 | Plaque Reduction | 6.0 ± 1.5 | 1239 ± 5.5 | 206 |

Table 2: Antiviral Activity of 4-Oxo-Dihydroquinoline Derivatives against Other Viruses

| Compound | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Hit Compounds (1b, 2c, 2d, 3a, 3b) | HIV-1 | Cell-based | < 0.1 | >250 | >2500 | |

| Compound 5 | HIV-1 Integrase (Strand Transfer) | Biochemical | 16 ± 6 | Not Applicable | Not Applicable | |

| Compound 5 | HIV-1 Integrase (3'-processing) | Biochemical | 40 ± 3 | Not Applicable | Not Applicable | |

| 15a | Influenza A (H1N1) | CPE Reduction | 17.4 - 21.1 | >900 | >42 | |

| 15a | Influenza A (H3N2) | CPE Reduction | 17.4 - 21.1 | >900 | >42 | |

| 15a | Influenza B | CPE Reduction | 17.4 - 21.1 | >900 | >42 | |

| Compound 4 | Tobacco Mosaic Virus (TMV) | In vivo | 51.2% inhibition at 500 mg/L | Not Applicable | Not Applicable | |

| Compound 11 | Tobacco Mosaic Virus (TMV) | In vivo | 49.6% inhibition at 500 mg/L | Not Applicable | Not Applicable | |

| Compound 17 | Tobacco Mosaic Virus (TMV) | In vivo | 47.1% inhibition at 500 mg/L | Not Applicable | Not Applicable |

Mechanism of Action: Targeting Viral Enzymes

A primary mechanism of action for many 4-oxo-dihydroquinoline antivirals is the inhibition of viral enzymes essential for replication.

Inhibition of Viral DNA Polymerase

For herpesviruses, a key target is the viral DNA polymerase. Compounds like this compound have been shown to be potent inhibitors of herpesvirus polymerases. Kinetic studies with related compounds have demonstrated noncompetitive inhibition of HSV DNA polymerase activity, suggesting an allosteric binding site. This mechanism is distinct from that of nucleoside analogs, which act as chain terminators, and provides an advantage against nucleoside-resistant viral strains.

Caption: Inhibition of viral DNA polymerase by 4-oxo-dihydroquinolines.

Inhibition of HIV Integrase

In the context of HIV, certain 4-oxo-dihydroquinoline derivatives function as integrase strand transfer inhibitors (INSTIs). These compounds chelate essential metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host cell genome. Interestingly, novel 4-oxoquinolines lacking the typical 3-carboxylate moiety required for this mechanism have been discovered, suggesting alternative anti-HIV mechanisms for this scaffold.

Experimental Protocols

The evaluation of 4-oxo-dihydroquinoline antivirals involves a series of standardized in vitro assays.

Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound against cytopathic viruses.

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and incubate until confluent.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are clear zones of dead or lysed cells, are then counted.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Synthesis of 4-Oxo-Dihydroquinoline Derivatives

The synthetic versatility of the 4-oxo-dihydroquinoline scaffold allows for the generation of diverse chemical libraries. A common synthetic route involves a multi-step process.

Caption: General synthetic workflow for 4-oxo-dihydroquinoline derivatives.

A representative synthetic protocol for a (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide derivative is as follows:

-

Synthesis of (4-Oxo-4H-quinolin-1-yl)-acetic Acid Ethyl Ester: A substituted 4-hydroxyquinoline is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, followed by aqueous workup and extraction to yield the ethyl ester intermediate.

-

Synthesis of (4-Oxo-4H-quinolin-1-yl)-acetic Acid Hydrazide: The synthesized ethyl ester is then refluxed with hydrazine hydrate in a solvent like methanol. Upon completion of the reaction, the solvent is evaporated, and the resulting solid hydrazide is collected by filtration.

-

Synthesis of Target Acylhydrazone Derivatives: The acid hydrazide is condensed with various aldehydes in a suitable solvent to afford the final 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives.

Future Directions

The discovery and development of 4-oxo-dihydroquinoline antivirals represent a significant advancement in the field. Future research should focus on several key areas:

-

Expansion of the Antiviral Spectrum: Screening of existing and novel 4-oxo-dihydroquinoline libraries against a wider range of viruses, including emerging and neglected viral pathogens.

-

Elucidation of Novel Mechanisms of Action: Investigating the cellular targets and signaling pathways modulated by these compounds to uncover new antiviral strategies and potential off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Combating Drug Resistance: Developing 4-oxo-dihydroquinoline derivatives with high barriers to resistance or those that are active against existing drug-resistant viral strains.

References

- 1. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of herpesvirus replication by a series of 4-oxo-dihydroquinolines with viral polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PNU-183792: A Technical Guide to a Novel Class of Herpesvirus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PNU-183792, a potent non-nucleoside inhibitor of herpesvirus DNA polymerase. This compound belongs to the 4-oxo-dihydroquinoline class of compounds and exhibits broad-spectrum activity against a range of human and animal herpesviruses. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the logical relationships in its SAR studies.

Core Structure and Mechanism of Action

This compound, and its analogs, are characterized by a 4-oxo-dihydroquinoline core. This class of compounds specifically targets and inhibits the viral DNA polymerase, an enzyme essential for viral replication.[1] The mechanism of action is distinct from that of nucleoside analogs, such as acyclovir, as it does not require activation by viral kinases and directly binds to the polymerase. This direct inhibition allows for activity against herpesvirus strains that have developed resistance to nucleoside-based therapies.[1]

The proposed binding site for 4-oxo-dihydroquinolines is within a conserved region of the viral DNA polymerase, distinct from the active site for nucleotide incorporation. This interaction is non-covalent and is thought to induce a conformational change that impairs the polymerase's function. Resistance to this class of inhibitors has been mapped to amino acid changes within this conserved domain, further validating it as the target.

Structure-Activity Relationship (SAR) Studies

The antiviral potency of the 4-oxo-dihydroquinoline scaffold is significantly influenced by substitutions at various positions of the quinoline ring. The following tables summarize the quantitative data from SAR studies, highlighting the impact of these modifications on antiviral activity against human cytomegalovirus (HCMV).

Table 1: In Vitro Antiviral Activity of this compound and Analogs against Human Cytomegalovirus (HCMV)

| Compound | R1 | R2 | R3 | IC50 (µM) vs. HCMV |

| This compound (Parent) | CH3 | H | 4-morpholinylmethyl | 0.3 - 2.4 |

| PHA-529311 | CH3 | F | 4-morpholinylmethyl | < 0.1 |

| PHA-570886 | C2H5 | H | 4-morpholinylmethyl | < 0.1 |

| PHA-568561 | CH3 | H | 1-piperazinylmethyl | 0.1 - 1.0 |

| PHA-243672 | CH3 | H | 2-pyridinylmethyl | > 10 |

Data compiled from multiple sources, IC50 values represent a range observed in different assays.

Key SAR Insights:

-

Substitution at C6: The nature of the substituent at the C6 position of the quinoline ring is a critical determinant of antiviral activity. The presence of a 4-morpholinylmethyl group, as seen in the parent compound this compound and the highly potent analogs PHA-529311 and PHA-570886, is strongly associated with high potency.

-

Substitution at N1: Alkylation at the N1 position with small alkyl groups like methyl (CH3) or ethyl (C2H5) is favorable for activity.

-

Substitution at C7: The introduction of a fluorine atom at the C7 position, as in PHA-529311, appears to enhance antiviral potency.

-

Alternative C6 Substituents: While the 4-morpholinylmethyl group is optimal, other basic amine-containing heterocycles, such as the 1-piperazinylmethyl group in PHA-568561, can be tolerated, albeit with potentially reduced activity. Aromatic substituents at this position, like the 2-pyridinylmethyl group in PHA-243672, lead to a significant loss of activity.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound and its analogs.

Synthesis of the 4-Oxo-dihydroquinoline Core

The synthesis of the 4-oxo-dihydroquinoline scaffold, the core of this compound, can be achieved through a multi-step process. While a specific protocol for this compound is not publicly detailed, a general synthetic route for analogous 4-oxo-4H-quinolin-1-yl derivatives has been described and can be adapted.

General Synthetic Procedure:

-

Step 1: N-Alkylation of a substituted aniline. A suitably substituted aniline is reacted with an appropriate alkyl halide (e.g., methyl iodide for this compound) in the presence of a base to yield the corresponding N-alkylated aniline.

-

Step 2: Cyclization to form the quinolone ring. The N-alkylated aniline is then reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures. This reaction, known as the Gould-Jacobs reaction, proceeds via a cyclization and subsequent hydrolysis and decarboxylation to form the 4-hydroxyquinoline ring system.

-

Step 3: Introduction of the C3-carboxamide. The carboxylic acid at the 3-position is converted to an acid chloride using a chlorinating agent like thionyl chloride. This is followed by amidation with the desired amine (e.g., 4-chlorobenzylamine for this compound) to form the carboxamide side chain.

-

Step 4: Functionalization of the C6 position. The C6 position can be functionalized, for example, through a Mannich reaction. This involves reacting the quinolone with formaldehyde and a secondary amine (e.g., morpholine for this compound) to introduce the aminomethyl substituent.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the test compound (e.g., this compound).

-

Growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) with and without serum.

-

Overlay medium (e.g., growth medium containing 0.5% methylcellulose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.

-

Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Addition: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 5-10 days for HCMV).

-

Plaque Visualization: After the incubation period, remove the overlay medium and fix the cells with the fixing solution. After fixation, stain the cells with crystal violet. The viable cells will take up the stain, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Herpesvirus DNA Polymerase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of purified herpesvirus DNA polymerase.

Materials:

-

Purified recombinant herpesvirus DNA polymerase.

-

Activated DNA template-primer (e.g., activated calf thymus DNA).

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP).

-

Assay buffer (containing Tris-HCl, MgCl2, KCl, and dithiothreitol).

-

Serial dilutions of the test compound.

-

Trichloroacetic acid (TCA) solution.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, activated DNA template-primer, unlabeled dNTPs, radiolabeled dNTP, and a specific concentration of the test compound.

-

Enzyme Addition: Initiate the reaction by adding the purified herpesvirus DNA polymerase. Include a control reaction without the inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.

-

DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the control reaction. The IC50 value is the concentration of the compound that inhibits the polymerase activity by 50%.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of this compound.

Caption: Workflow for the structure-activity relationship (SAR) studies of this compound.

Caption: Experimental workflow for the plaque reduction assay.

References

In Vitro Spectrum of Activity for PNU-183792: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity for PNU-183792, a novel 4-oxo-dihydroquinoline antiviral compound. The data presented herein is collated from foundational studies and is intended to serve as a key resource for professionals in the fields of virology and drug development.

Executive Summary

This compound demonstrates potent and specific in vitro activity against a range of human and animal herpesviruses. Its mechanism of action is the targeted inhibition of herpesvirus DNA polymerases, with minimal effect on human polymerases, underscoring its high selectivity. This compound has shown efficacy against both wild-type and drug-resistant viral strains, positioning it as a promising candidate for further investigation. Notably, this compound exhibits low cytotoxicity in mammalian cell lines at therapeutically relevant concentrations.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound has been quantified using various assays, including plaque reduction, virus yield reduction, and cytopathic effect assays. The 50% inhibitory concentration (IC50) values against several key herpesviruses are summarized below.

| Virus | Assay Type | IC50 Range (µM) | Reference(s) |

| Human Cytomegalovirus (HCMV) | Cytopathic Effect, Plaque Reduction, Virus Yield Reduction | 0.3 - 2.4 | [1][2] |

| Varicella Zoster Virus (VZV) | Plaque Reduction | 0.1 | [1][2] |

| Herpes Simplex Virus (HSV) | Plaque Reduction | 3 - 5 | [1] |

| Simian Varicella Virus (SVV) | Cell Culture Assays | 0.1 - 0.7 | |

| Murine Cytomegalovirus (MCMV) | Cell Culture Assays | 0.1 - 0.7 | |

| Rat Cytomegalovirus (RCMV) | Cell Culture Assays | 0.1 - 0.7 |

Table 1: In Vitro Antiviral Activity of this compound against Various Herpesviruses.

Activity Against Drug-Resistant Strains

A significant attribute of this compound is its activity against viral strains resistant to existing antiviral therapies. This suggests a mechanism of action distinct from that of commonly used nucleoside analogues.

| Resistant Virus Strain | Activity of this compound | Reference(s) |

| Ganciclovir-resistant HCMV | Active | |

| Cidofovir-resistant HCMV | Active | |

| Acyclovir-resistant HSV | Active |

Table 2: Activity of this compound Against Drug-Resistant Herpesvirus Strains.

Selectivity and Cytotoxicity

This compound exhibits a high degree of selectivity for viral polymerases over their human counterparts. This selectivity is a key factor in its favorable cytotoxicity profile.

| Polymerase/Cell Line | Assay Type | IC50 / CC50 (µM) | Reference(s) |

| Human α, γ, or δ polymerases | Polymerase Inhibition Assay | >40 | |

| Proliferating Mammalian Cells (4 species) | Cytotoxicity Assay | >100 |

Table 3: Selectivity and Cytotoxicity Profile of this compound. The compound was found to be inactive against unrelated DNA and RNA viruses, further highlighting its specificity for herpesviruses.

Mechanism of Action

This compound is a non-nucleoside inhibitor that specifically targets the DNA polymerase of herpesviruses. This inhibition disrupts viral DNA replication, a critical step in the viral life cycle.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for the key assays used to characterize this compound.

Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a viral sample and the efficacy of an antiviral agent.

References

PNU-183792: A Potent Non-Nucleoside Inhibitor of Human Cytomegalovirus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of PNU-183792 against human cytomegalovirus (HCMV). This compound, a novel 4-oxo-dihydroquinoline, demonstrates significant potency as a non-nucleoside inhibitor of HCMV replication. This document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action and experimental workflows.

Quantitative Antiviral Activity

This compound exhibits potent and selective activity against HCMV. Its efficacy has been demonstrated in various in vitro assays, showing comparable or superior potency to established antiviral agents like ganciclovir. The compound maintains activity against HCMV strains resistant to existing drugs, highlighting its potential as a valuable therapeutic alternative.

| Parameter | Virus/Cell Line | Value | Assay Type | Reference |

| IC50 | Human Cytomegalovirus (HCMV) | 0.69 µM | Polymerase Assay | [1][2] |

| HCMV | 0.3 - 2.4 µM | Cytopathic Effect, Plaque Reduction, Virus Yield Reduction | [1][2] | |

| Ganciclovir-resistant HCMV | Active | - | [1] | |

| Cidofovir-resistant HCMV | Active | - | ||

| CC50 | Proliferating Mammalian Cells | >100 µM | Cytotoxicity Assay |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HCMV. The table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound. The compound shows high potency against HCMV, including resistant strains, and low cellular toxicity.

| Virus | IC50 Range (µM) | Reference |

| Varicella Zoster Virus (VZV) | 0.1 - 0.37 µM | |

| Herpes Simplex Virus (HSV) | 0.58 - 5 µM | |

| Simian Varicella Virus (SVV) | 0.1 - 0.7 µM | |

| Murine Cytomegalovirus (MCMV) | 0.1 - 0.7 µM | |

| Rat Cytomegalovirus (RCMV) | 0.1 - 0.7 µM |

Table 2: Broad-Spectrum Antiviral Activity of this compound. this compound demonstrates inhibitory activity against a range of human and animal herpesviruses.

Mechanism of Action

This compound functions as a specific inhibitor of herpesvirus DNA polymerases. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the viral DNA, this compound is a non-nucleoside inhibitor. This suggests a different binding site and mechanism of interference with the polymerase's function. The compound shows high selectivity for viral polymerases over human cellular DNA polymerases (alpha, gamma, or delta), where it is largely inactive (IC50 >40 µM). This specificity contributes to its low cytotoxicity. The resistance phenotype to this compound has been mapped to a specific amino acid change in the HSV-1 DNA polymerase, providing further insight into its mechanism of action.

Figure 1: Mechanism of action of this compound in inhibiting HCMV replication.

Experimental Protocols

The antiviral activity of this compound against HCMV has been evaluated using several standard virological assays.

1. Plaque Reduction Assay: This assay is a gold standard for determining the antiviral efficacy of a compound.

-

Cell Seeding: Confluent monolayers of human foreskin fibroblast (HFF) cells are prepared in multi-well plates.

-

Virus Inoculation: A standardized amount of HCMV is added to the cell monolayers and allowed to adsorb for a specific period.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing various concentrations of this compound.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (typically 7-14 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (IC50) compared to untreated controls is calculated.

2. Virus Yield Reduction Assay: This assay measures the effect of the compound on the production of infectious virus progeny.

-

Infection and Treatment: HFF cells are infected with HCMV in the presence of varying concentrations of this compound.

-

Incubation: The infected cells are incubated for a full viral replication cycle.

-

Virus Harvest: The supernatant and/or cell lysates containing the progeny virus are collected.

-

Titration: The amount of infectious virus in the harvested samples is quantified by a plaque assay or other titration methods.

-

Data Analysis: The IC50 is determined as the concentration of this compound that reduces the yield of infectious virus by 50%.

3. Cytopathic Effect (CPE) Assay: This method assesses the ability of the compound to protect cells from the virus-induced damage.

-

Cell Culture and Infection: HFF cells are seeded in microtiter plates and infected with HCMV.

-

Compound Addition: Serial dilutions of this compound are added to the infected cells.

-

Incubation and Observation: The plates are incubated and microscopically examined daily for the appearance of viral CPE.

-

Endpoint Determination: The assay is terminated when CPE is complete in the virus control wells. Cell viability can be quantified using a dye such as neutral red.

-

Data Analysis: The IC50 is calculated as the concentration of this compound that protects 50% of the cells from viral CPE.

Figure 2: Experimental workflow for assessing the antiviral activity of this compound.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of HCMV with a favorable in vitro safety profile. Its distinct mechanism of action, targeting the viral DNA polymerase, and its activity against drug-resistant strains make it a promising candidate for further preclinical and clinical development. The experimental protocols outlined provide a robust framework for the continued investigation of this and other novel anti-HCMV compounds.

References

PNU-183792: A Potent 4-Oxo-Dihydroquinoline Inhibitor of Varicella-Zoster Virus

An In-depth Technical Guide on Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical efficacy of PNU-183792, a novel 4-oxo-dihydroquinoline compound, against varicella-zoster virus (VZV). This compound has demonstrated significant promise as a potent and selective inhibitor of VZV replication through a distinct mechanism of action compared to traditional nucleoside analogs.

Core Efficacy Data

This compound exhibits potent antiviral activity against VZV in vitro. As a non-nucleoside inhibitor, its efficacy is not dependent on viral thymidine kinase, rendering it effective against acyclovir-resistant strains.

Quantitative Antiviral Activity

The inhibitory activity of this compound against VZV has been quantified through enzymatic and cell-based assays. The compound directly targets the viral DNA polymerase, a critical enzyme for viral replication.

| Assay Type | Target | IC50 (µM) | Reference |

| Polymerase Inhibition Assay | VZV DNA Polymerase | 0.37 | [1] |

| Plaque Reduction Assay | VZV Replication | 0.1 | [1] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

This compound functions as a specific inhibitor of herpesvirus DNA polymerases.[1] This targeted inhibition disrupts the synthesis of viral DNA, a crucial step in the VZV replication cycle. Notably, this compound shows high selectivity for viral polymerases over human cellular DNA polymerases (α, γ, or δ), where it is inactive at concentrations greater than 40 µM.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy of this compound against VZV.

Plaque Reduction Assay

This cell-based assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of this compound required to reduce the number of VZV-induced plaques by 50% (IC50).

Methodology:

-

Cell Culture: Confluent monolayers of a suitable host cell line are prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of VZV.

-

Compound Application: Serial dilutions of this compound are added to the infected cell cultures. A control with no compound is also included.

-

Incubation: The plates are incubated to allow for virus replication and plaque formation. An overlay medium (e.g., containing carboxymethyl cellulose or agarose) is typically added to restrict virus spread to adjacent cells, resulting in localized areas of cell death (plaques).

-

Plaque Visualization and Counting: After a defined incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

IC50 Calculation: The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in the number of plaques compared to the untreated control.

VZV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of VZV DNA polymerase.

Objective: To determine the concentration of this compound required to inhibit the activity of VZV DNA polymerase by 50% (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Purified VZV DNA polymerase is prepared. A reaction mixture containing a DNA template-primer, deoxynucleoside triphosphates (dNTPs, one of which is typically radiolabeled or fluorescently tagged), and a suitable buffer is assembled.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction without the inhibitor is also run.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the VZV DNA polymerase and incubated at an optimal temperature for a specific period.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the DNA. This can be achieved through methods such as scintillation counting for radiolabeled dNTPs or fluorescence detection.

-

IC50 Calculation: The IC50 value is determined by calculating the concentration of this compound that causes a 50% reduction in DNA synthesis compared to the control reaction.

In Vivo Efficacy and Bioavailability

While specific in vivo studies of this compound against VZV in animal models are not detailed in the available literature, studies in a lethal murine cytomegalovirus (MCMV) infection model have demonstrated that this compound is orally bioavailable and efficacious.[1] This suggests the potential for in vivo activity against other herpesviruses, including VZV. The lack of a robust and widely available small animal model for VZV infection presents a challenge for in vivo testing of anti-VZV compounds.

Conclusion

This compound is a potent and selective inhibitor of varicella-zoster virus, acting through the direct inhibition of the viral DNA polymerase. Its in vitro efficacy, including activity against clinical isolates and a mechanism of action that is distinct from nucleoside analogs, highlights its potential as a novel therapeutic agent for VZV infections. Further investigation, particularly in relevant in vivo models, is warranted to fully elucidate its clinical potential.

References

PNU-183792: A Technical Guide to its Inhibition of Herpes Simplex Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PNU-183792, a potent non-nucleoside inhibitor of herpes simplex virus (HSV) replication. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for assessing its antiviral activity.

Core Concepts: Mechanism of Action

This compound is a member of the 4-oxo-dihydroquinoline class of compounds that specifically targets and inhibits the DNA polymerase of herpesviruses.[1][2][3] Unlike nucleoside analogs such as acyclovir, this compound does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains.[1][3]

The compound acts as a non-nucleoside inhibitor, binding to a pocket on the HSV DNA polymerase (the UL30 subunit). This binding event displaces the template DNA strand and induces a conformational change in the "fingers" domain of the polymerase, locking it in an open and catalytically incompetent state. By preventing the association of deoxynucleoside triphosphates (dNTPs), this compound effectively stalls DNA synthesis and, consequently, viral replication.

Resistance to this compound has been mapped to a specific amino acid substitution, V823A, within the drug-binding pocket of the HSV-1 DNA polymerase. This direct interaction highlights the specificity of the compound's mechanism.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus

| Virus | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| HSV | Plaque Reduction | Not Specified | 3 - 5 | |

| HSV-1 (ACV-sensitive) | Not Specified | Vero | 1.3 | |

| HSV-1 (ACV-resistant) | Not Specified | Vero | 1.4 | |

| HSV-2 | Not Specified | Vero | 1.1 |

Table 2: Enzymatic Inhibition and Cytotoxicity of this compound

| Target/Cell Line | Assay Type | Value (µM) | Reference |

| HSV Polymerase | Enzymatic Assay | IC₅₀ = 0.58 | |

| Human α, γ, δ Polymerases | Enzymatic Assay | IC₅₀ > 40 | |

| Proliferating Mammalian Cells | Cytotoxicity Assay | CC₅₀ > 100 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.

Plaque Reduction Assay

This assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs. It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound stock solution in DMSO

-

Methylcellulose overlay medium (e.g., 1.2% methylcellulose in DMEM with 2% FBS)

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10⁵ cells/well for a 6-well plate). Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final concentrations should bracket the expected IC₅₀. Include a vehicle control (DMSO) and a no-drug control.

-

Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Addition: After the adsorption period, remove the virus inoculum and wash the monolayers with PBS. Add the prepared dilutions of this compound to the respective wells.

-

Overlay: Add the methylcellulose overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin). Stain the cell monolayers with Crystal Violet solution. After staining, wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus progeny.

Materials:

-

Same as for Plaque Reduction Assay

Procedure:

-

Cell Seeding and Infection: Seed cells in 24-well plates and infect with HSV (e.g., MOI of 0.1) as described for the plaque reduction assay.

-

Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, subject the cells and supernatant to three cycles of freeze-thawing to release the progeny virions.

-

Virus Titeration: Determine the titer of the harvested virus from each well using a standard plaque assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the no-drug control. The IC₉₀ or IC₉₉ (the concentration that inhibits viral yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC₅₀/IC₅₀).

Materials:

-

Vero cells (or the same cell line used in antiviral assays)

-

96-well tissue culture plates

-

This compound stock solution in DMSO

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well). Incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a no-cell control.

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 2-3 days).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for antiviral drug screening and the logical relationship of this compound's activity.

References

- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Broad-spectrum antiviral activity of this compound, a 4-oxo-dihydroquinoline, against human and animal herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Promising Frontier in Anti-Herpesvirus Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The relentless challenge posed by herpesvirus infections, ranging from the prevalent Herpes Simplex Virus (HSV) to the opportunistic Cytomegalovirus (CMV), necessitates a continuous search for novel antiviral agents. The emergence of drug-resistant strains against established therapies further fuels this urgency. Within the vast landscape of medicinal chemistry, quinoline derivatives have emerged as a particularly promising class of compounds exhibiting potent and broad-spectrum anti-herpesvirus activity. This technical guide provides an in-depth analysis of the antiviral properties of quinoline derivatives against herpesviruses, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the Viral Replication Engine

A significant body of research indicates that the primary mechanism by which many quinoline derivatives exert their anti-herpesvirus effect is through the inhibition of the viral DNA polymerase.[1] This enzyme is crucial for the replication of the viral genome and represents a key target for antiviral drug development.

One prominent class of quinoline derivatives, the 4-hydroxyquinoline-3-carboxamides (4-HQCs), has been extensively studied and shown to be potent inhibitors of HCMV, HSV-1, and Varicella-Zoster Virus (VZV) polymerases.[1] In vitro assays have demonstrated that these compounds are competitive inhibitors of nucleoside binding to the viral polymerase.[1] A strong correlation between the inhibition of viral DNA polymerase and the antiviral activity in cell culture supports this as the primary mechanism of action.[1] Northern blot analysis of viral transcripts further confirms a block in the viral life cycle consistent with the inhibition of viral DNA replication.[1]

Interestingly, some quinoline derivatives act through different mechanisms. For instance, the indolo-(2,3-b)quinoxaline derivative B-220 has been shown to bind by intercalation into the DNA helix, which in turn disrupts steps vital for viral uncoating. Other research has pointed towards the interaction of quinoline derivatives with G-quadruplexes in the viral genome, which can hinder viral transcription and replication.

The following diagram illustrates the central role of viral DNA polymerase in the herpesvirus replication cycle and the inhibitory action of quinoline derivatives.

Quantitative Analysis of Antiviral Activity

The antiviral potency of quinoline derivatives is typically quantified by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell culture-based assays. The following tables summarize the reported antiviral activities of various quinoline derivatives against different herpesviruses.

Table 1: Antiviral Activity of 4-Hydroxyquinoline-3-Carboxamides (4-HQCs) Against Various Herpesviruses

| Compound | Virus | Average IC50 (µM) |

| PNU-181128 | HCMV | 1.3 |

| PNU-181465 | HCMV | 0.98 |

| Ganciclovir (Control) | HCMV | 1.1 |

| PNU-181128 | VZV | Substantially more active than Acyclovir |

| PNU-181465 | VZV | Substantially more active than Acyclovir |

Table 2: Anti-HSV-1 Activity of Quindoline and its Derivatives

| Compound | IC50 (nM) |

| Quindoline | ~160 |

| GSA-0932 | ~160 |

| GSA-1502 | ~160 |

Table 3: Antiviral Activity of Chloroxoquinolinic Ribonucleoside Derivatives Against HSV

| Compound | Virus Strain | EC50 (µM) |

| Compound A | HSV-1 (ACV-sensitive) | 1.3 |

| Compound A | HSV-1 (ACV-resistant) | 1.4 |

| Compound A | HSV-2 | 1.1 |

| Compound B | HSV-1 (ACV-sensitive) | 1.7 |

| Compound B | HSV-1 (ACV-resistant) | 1.9 |

| Compound B | HSV-2 | 1.6 |

Table 4: Anti-HSV-1 Activity of Quinolonic Acyclovir Analogues

| Compound | EC50 (µM) |

| 3j | 0.7 ± 0.04 |

| 2d | 0.8 ± 0.09 |

Experimental Protocols

The evaluation of the antiviral properties of quinoline derivatives involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound against plaque-forming viruses like herpesviruses.

Methodology:

-

Cell Seeding: Plate appropriate host cells (e.g., Vero cells for HSV) in 24-well culture dishes and grow to confluence.

-

Viral Infection: Infect the cell monolayers with approximately 50 plaque-forming units (PFU) of the herpesvirus per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.

-

Compound Addition: Remove the virus inoculum and add fresh culture medium containing serial dilutions of the quinoline derivative. The medium should also contain a substance like carboxymethyl cellulose to form a semi-solid overlay, which restricts virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

-

Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is then calculated.

Viral DNA Polymerase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the activity of the viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Purify the recombinant herpesvirus DNA polymerase. Prepare a reaction mixture containing a DNA template-primer, radiolabeled deoxynucleoside triphosphates (dNTPs), and the necessary cofactors.

-

Inhibition Assay: Add varying concentrations of the quinoline derivative to the reaction mixture.

-

Reaction Initiation and Termination: Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature. Stop the reaction after a defined period.

-

Quantification of DNA Synthesis: Precipitate the newly synthesized radiolabeled DNA and collect it on a filter. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the compound that inhibits the polymerase activity by 50% (IC50). Kinetic studies can also be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the antiviral potency and pharmacological properties of quinoline derivatives. For the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, SAR studies demonstrated that substituting the naphthalene ring of the initial lead compound with a quinoline ring resulted in agents with unique biological properties. Further substitutions at the C-6 position of the quinoline ring led to compounds with improved activities.

The following diagram illustrates the logical relationship in the lead optimization process for 4-HQCs.

References

PNU-183792: A Technical Guide on Oral Bioavailability and Preclinical Data for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-183792, a novel 4-oxo-dihydroquinoline, has demonstrated significant promise as a broad-spectrum antiviral agent against various human and animal herpesviruses. Its mechanism of action involves the specific inhibition of herpesvirus DNA polymerases, distinguishing it from nucleoside analogs. Preclinical studies have confirmed its oral bioavailability and efficacy in animal models, positioning it as a candidate for further development. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its oral bioavailability, in vitro antiviral activity, and cytotoxicity. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.

Introduction

This compound is a non-nucleoside inhibitor that targets the DNA polymerase of herpesviruses, a mechanism that offers potential advantages over existing therapies, including activity against resistant strains.[1] Its demonstrated oral bioavailability in preclinical models makes it an attractive candidate for convenient administration routes in a clinical setting.[1] This document synthesizes the key preclinical findings to support further research and development efforts.

Preclinical Data

In Vitro Antiviral Activity

This compound has been shown to be a potent inhibitor of several herpesviruses. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, have been determined through various in vitro assays, including plaque reduction and virus yield reduction assays.[1]

| Virus Target | IC50 (µM) | Assay Type(s) |

| Human Cytomegalovirus (HCMV) | 0.3 - 2.4 | Cytopathic Effect, Plaque Reduction, Yield Reduction |

| Varicella Zoster Virus (VZV) | 0.1 | Plaque Reduction |

| Herpes Simplex Virus (HSV) | 3 - 5 | Plaque Reduction |

| Simian Varicella Virus (SVV) | 0.1 - 0.7 | Cell Culture Assays |

| Murine Cytomegalovirus (MCMV) | 0.1 - 0.7 | Cell Culture Assays |

| Rat Cytomegalovirus (RCMV) | 0.1 - 0.7 | Cell Culture Assays |

| Table 1: In Vitro Antiviral Activity of this compound against Various Herpesviruses.[1] |

Cytotoxicity

The cytotoxic potential of this compound was evaluated in proliferating mammalian cells. The 50% cytotoxic concentration (CC50) value, which indicates the concentration at which the drug causes death to 50% of cells, was found to be greater than 100 µM.[1] This suggests a favorable therapeutic index, as the concentration required for antiviral activity is significantly lower than the concentration that causes cellular toxicity.

| Cell Type | CC50 (µM) |

| Proliferating Mammalian Cells | >100 |

| Table 2: Cytotoxicity of this compound. |

Oral Bioavailability and Pharmacokinetics

Preclinical studies have confirmed that this compound is orally bioavailable in rodents and dogs. While specific quantitative data such as Cmax, Tmax, and AUC are not extensively published, a half-life of 3 hours has been reported in dogs. Further detailed pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

No quantitative data on Cmax, Tmax, AUC, and bioavailability percentage is currently available in the public domain.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of herpesvirus DNA polymerase. Unlike nucleoside analogs, it does not require intracellular phosphorylation to become active. It directly binds to the viral DNA polymerase, thereby blocking DNA synthesis and subsequent viral replication.

Mechanism of Action of this compound.

Experimental Protocols

Determination of Oral Bioavailability (General Protocol)

While specific protocols for this compound are not detailed in the available literature, a general workflow for determining oral bioavailability in animal models is presented below.

General Workflow for Oral Bioavailability Studies.

Methodology:

-

Animal Model: Select appropriate animal models (e.g., mice, rats, dogs).

-

Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose serves as a reference for 100% bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points after administration.

-

Plasma Analysis: Analyze plasma samples to determine the concentration of this compound at each time point, typically using a validated bioanalytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plot plasma concentration versus time curves to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the curve (AUC).

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) by comparing the AUC obtained from oral administration to the AUC from IV administration, adjusting for the dose.

Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.

Plaque Reduction Assay Workflow.

Methodology:

-

Cell Culture: Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known amount of the target herpesvirus.

-

Drug Treatment: After a short adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (localized areas of cell death) to form.

-

Staining: Fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells, making the plaques visible as clear zones.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

In Vivo Efficacy in a Lethal Murine Cytomegalovirus (MCMV) Infection Model

This compound has been shown to be efficacious in a lethal MCMV infection model in mice. While the specific protocol used for this compound is not publicly available, a general methodology for such a study is outlined below.

Methodology:

-

Animal Model: Use a susceptible strain of mice (e.g., BALB/c).

-

Virus Challenge: Infect the mice with a lethal dose of MCMV, typically administered intraperitoneally.

-

Drug Administration: Administer this compound orally at various doses and schedules (e.g., once or twice daily) starting at a specified time post-infection. Include a placebo-treated control group.

-

Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21-28 days).

-

Endpoint Analysis: The primary endpoint is typically survival. The efficacy of this compound is determined by its ability to increase the survival rate compared to the placebo group. Viral titers in target organs (e.g., spleen, liver, lungs) can also be measured at specific time points as a secondary endpoint.

Conclusion

This compound is a promising antiviral candidate with potent in vitro activity against a broad range of herpesviruses and demonstrated oral bioavailability and in vivo efficacy. Its mechanism of action as a non-nucleoside inhibitor of viral DNA polymerase offers a potential advantage over existing treatments. The preclinical data summarized in this guide provide a strong rationale for its continued development. Further studies are required to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in more advanced preclinical models before progressing to clinical trials.

References

PNU-183792: A Technical Guide to its Application in Herpesvirus DNA Polymerase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of PNU-183792, a potent non-nucleoside inhibitor of herpesvirus DNA polymerase. This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed protocols for key experimental assays relevant to its study.

Executive Summary

This compound is a member of the 4-oxo-dihydroquinoline class of compounds that demonstrates broad-spectrum antiviral activity against a range of human and animal herpesviruses.[1] Its specific inhibition of the viral DNA polymerase, coupled with low cytotoxicity, makes it a valuable tool for research into herpesvirus replication and a potential lead compound for antiviral drug development. This guide summarizes the critical data on this compound and provides standardized methodologies for its investigation.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of herpesvirus DNA polymerase.[2] Unlike nucleoside analogs, it does not require intracellular phosphorylation to become active. The compound binds to a pocket on the viral DNA polymerase, leading to the inhibition of its enzymatic activity.[3][4] This binding event prevents the polymerase from carrying out its function in viral DNA replication.[5]

Caption: Mechanism of Action of this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated against a variety of herpesviruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Herpesvirus DNA Polymerases

| Virus Target | IC50 (µM) |

| Human Cytomegalovirus (HCMV) | 0.69 |

| Varicella-Zoster Virus (VZV) | 0.37 |

| Herpes Simplex Virus (HSV) | 0.58 |

| Human Polymerase α, γ, δ | >40 |

Data sourced from Brideau et al., 2002.

Table 2: In Vitro Antiviral Activity of this compound in Cell Culture

| Virus | Assay Type(s) | IC50 (µM) |

| Human Cytomegalovirus (HCMV) | Cytopathic effect, Plaque reduction, Yield reduction | 0.3 - 2.4 |

| Varicella-Zoster Virus (VZV) | Plaque reduction | 0.1 |

| Herpes Simplex Virus (HSV) | Plaque reduction | 3 - 5 |

| Simian Varicella Virus (SVV) | Cell culture assays | 0.1 - 0.7 |

| Murine Cytomegalovirus (MCMV) | Cell culture assays | 0.1 - 0.7 |

| Rat Cytomegalovirus (RCMV) | Cell culture assays | 0.1 - 0.7 |

Data sourced from Brideau et al., 2002.

Table 3: Cytotoxicity of this compound

| Cell Type | CC50 (µM) |

| Proliferating mammalian cells (four different species) | >100 |

Data sourced from Brideau et al., 2002.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific study of this compound.

Herpesvirus DNA Polymerase Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified herpesvirus DNA polymerase.

Caption: Workflow for a Herpesvirus DNA Polymerase Inhibition Assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, an activated DNA template, dCTP, dGTP, dTTP, and a radiolabeled dNTP (e.g., [³H]dATP).

-

Inhibitor Dilutions: Prepare serial dilutions of this compound in the reaction buffer.

-

Assay Setup: In microcentrifuge tubes, add the reaction master mix and the appropriate dilution of this compound or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified herpesvirus DNA polymerase to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by vacuum filtration through glass fiber filters and wash with 5% TCA and then with ethanol to remove unincorporated nucleotides.

-

Quantification: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay

This cell-based assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Caption: Workflow for a Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a standardized amount of herpesvirus to produce a countable number of plaques.

-

Drug Treatment: After a viral adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of this compound.

-

Overlay: Add an overlay medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 7-14 days for HCMV).

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the IC50 value.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Caption: Workflow for a Virus Yield Reduction Assay.

Methodology:

-

Cell Infection: Infect a confluent monolayer of susceptible cells with herpesvirus at a known multiplicity of infection (MOI).

-

Drug Treatment: After viral adsorption, add fresh culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the infected cells for a single viral replication cycle.

-

Virus Harvest: Harvest the virus from both the cell supernatant and the cell lysate.

-

Virus Titer Determination: Determine the titer of the harvested virus by performing a plaque assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control and determine the IC50 value.

Conclusion

This compound is a well-characterized and potent inhibitor of herpesvirus DNA polymerase with a favorable in vitro safety profile. Its broad-spectrum activity and specific mechanism of action make it an invaluable tool for the study of herpesvirus replication and a promising candidate for further antiviral drug development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. Broad-spectrum antiviral activity of this compound, a 4-oxo-dihydroquinoline, against human and animal herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of the herpes simplex virus 1 DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase (Journal Article) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]